Product packaging for Mirimostim(Cat. No.:CAS No. 121547-04-4)

Mirimostim

Cat. No.: B1166365
CAS No.: 121547-04-4
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Description

Nomenclature and Taxonomic Classification of this compound

The nomenclature of this compound follows established international standards for biological therapeutics, with the compound bearing the Chemical Abstracts Service registry number 121547-04-4. According to the American Medical Association's United States Adopted Names conventions, this compound belongs to the "-mostim" class of colony stimulating factors, specifically designated for macrophage colony stimulating factors. This systematic naming approach facilitates clear identification and classification within the broader family of hematopoietic growth factors.

The taxonomic classification places this compound within the colony stimulating factor family, alongside related compounds such as filgrastim (granulocyte colony stimulating factor), sargramostim (granulocyte-macrophage colony stimulating factor), and other growth factor therapeutics. The molecular designation reflects its specific action on macrophage lineage cells, distinguishing it from broader-spectrum growth factors that affect multiple cell types simultaneously.

Classification Parameter Designation
Chemical Abstracts Service Number 121547-04-4
International Nonproprietary Name This compound
Functional Classification Macrophage Colony Stimulating Factor
Therapeutic Category Colony Stimulating Factor
Molecular Target Colony Stimulating Factor 1 Receptor

Alternative nomenclature includes colony stimulating factor 1, macrophage colony-stimulating factor, and various research designations that reflect its biological origin and function. The standardized naming convention ensures consistent identification across different research contexts and clinical applications, facilitating clear communication within the scientific and medical communities.

Historical Development and Isolation from Human Urine

The historical development of this compound traces its origins to pioneering research in colony stimulating factor isolation from human urine conducted during the 1980s. Early investigations focused on purifying human urine colony-stimulating factor using sophisticated affinity chromatography techniques. These initial purification efforts employed antisera from rabbits immunized with murine macrophage colony-stimulating factor, which demonstrated cross-reactivity with human urine colony stimulating factor, enabling effective isolation protocols.

The purification methodology represented a significant technological advancement, utilizing immunoglobulin fractions bound to cyanogen bromide-activated sepharose for selective protein capture. Ten-liter pools of human urine underwent concentration through ultrafiltration, followed by sequential application to normal immunoglobulin and anti-serum columns. This sophisticated approach achieved specific activities ranging from 2.5 to 4.4 × 10^7 units per milligram protein, with recovery rates between 15-25% and yields of 18-20 micrograms of pure material per ten-liter urine pool.

Subsequent molecular characterization revealed critical structural insights through microanalysis of the N-terminal amino acid sequence. Research demonstrated that purified macrophage colony-stimulating factor from human urine contained a sequence extending to residue 44, with only a single residue difference from sequences deduced through complementary deoxyribonucleic acid cloning efforts. These findings suggested that the purified protein possessed a structure corresponding to the sequence 1-190 of previously characterized macrophage colony-stimulating factor variants.

Historical Milestone Year Achievement Reference
Initial Urine Purification 1980s First successful isolation from human urine
Amino Acid Sequencing 1987 N-terminal sequence analysis completed
Molecular Cloning 1987 4-kilobase complementary deoxyribonucleic acid isolated
Recombinant Expression 1990s Mammalian cell expression systems developed

The molecular cloning breakthrough involved isolating a 4-kilobase complementary deoxyribonucleic acid encoding human macrophage-specific colony-stimulating factor. When introduced into mammalian cells, this complementary deoxyribonucleic acid directed expression of colony stimulating factor that proved structurally and functionally indistinguishable from natural human urinary protein. Direct structural analysis revealed that both recombinant and purified urinary proteins contained a sequence of at least 40 amino acids at their carboxyl termini, absent from previously described shorter complementary deoxyribonucleic acid variants.

Biological Role in Hematopoiesis and Immune Regulation

This compound exerts profound effects on hematopoiesis through its specific interaction with colony stimulating factor 1 receptor, a 165 kilodalton glycoprotein belonging to the receptor tyrosine kinase subclass. This binding interaction triggers comprehensive intracellular signaling cascades that promote cell survival, proliferation, and differentiation within the monocyte-macrophage lineage. The biological significance extends beyond simple cell number increases, encompassing functional enhancements that improve immune system capacity and responsiveness.

The hematopoietic effects of this compound manifest through multiple mechanisms, including stimulation of hematopoietic stem cell differentiation into macrophages and related cell types. The compound demonstrates particular efficacy in promoting monocyte proliferation, augmenting cytokine production and release from macrophages, and enhancing macrophage antibody-dependent cell-mediated cytotoxicity. These effects collectively contribute to improved immune surveillance and pathogen elimination capabilities.

Clinical investigations have documented significant improvements in immune parameters following this compound administration to patients experiencing chemotherapy-induced immunosuppression. Research involving 44 patients with primary ovarian cancer demonstrated that this compound significantly enhanced natural killer cell percentages, natural killer cell activity, T-helper cell type 1 to T-helper cell type 2 ratios, and granulocyte superoxide anion production. These improvements occurred even when patients concurrently received granulocyte colony-stimulating factor, indicating distinct and complementary mechanisms of action.

Immune Parameter Pre-Chemotherapy Day 14 Post-Chemotherapy This compound Group Improvement
Natural Killer Cell Percentage Baseline Significantly Decreased Significantly Higher vs Control
Natural Killer Cell Activity Baseline Significantly Decreased Significantly Higher vs Control
T-helper Type 1/Type 2 Ratio Baseline Significantly Decreased Significantly Higher vs Control
Granulocyte Function Baseline Significantly Decreased Significantly Higher vs Control

The compound demonstrates additional biological activities including stimulation of pinocytosis, support of osteoclast differentiation, and enhancement of macrophage tumor cell killing capacity. Research has established that this compound affects macrophages and monocytes through multiple pathways, stimulating increased phagocytic and chemotactic activity while promoting enhanced tumor cell cytotoxicity. These diverse effects position this compound as a multifaceted immunomodulator with applications extending beyond simple cell number restoration.

Mechanistic studies have revealed that this compound influences earlier hematopoietic progenitors and modulates numerous physiological processes involved in immunology, metabolism, fertility, and pregnancy. The compound's interaction with its membrane receptor encoded by the c-fms proto-oncogene enables comprehensive cellular response modulation, affecting not only the immediate monocyte-macrophage lineage but also broader hematopoietic development patterns.

Properties

CAS No.

121547-04-4

Molecular Formula

C1058H1651N277O341S14

Synonyms

Mirimostim

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Colony-stimulating factors (CSFs) share overlapping roles in hematopoiesis but differ in target cells and clinical applications:

Compound Target Cells Primary Mechanism Key Clinical Uses
Mirimostim (M-CSF) Macrophages, Osteoclasts Binds CSF1R, stimulating macrophage differentiation Chemotherapy-induced immune dysfunction, osteoclastogenesis
Filgrastim (G-CSF) Neutrophils Activates G-CSF receptor, enhancing neutrophil production Neutropenia post-chemotherapy, stem cell mobilization
Sargramostim (GM-CSF) Granulocytes, Macrophages Binds GM-CSF receptor, stimulating myeloid cells Neutropenia, myeloid reconstitution post-transplant
Pegfilgrastim Neutrophils PEGylated G-CSF with prolonged half-life Prophylaxis of chemotherapy-induced neutropenia

Efficacy and Clinical Findings

  • This compound: In a phase I trial for metastatic melanoma, continuous infusion of recombinant M-CSF was well-tolerated, with dose-dependent increases in monocyte counts . Hidaka et al. (2003) demonstrated its efficacy in reversing chemotherapy-impaired NK cell activity and granulocyte function in cancer patients . Unique role in osteoclastogenesis: Essential for culturing bone marrow-derived osteoclast precursors .
  • Filgrastim (G-CSF) :

    • Heaney et al. (2009) found Filgrastim and Pegfilgrastim superior to Sargramostim in reducing hospitalization risk for neutropenia, with lower associated costs .
    • Lacks efficacy in niche applications requiring macrophage modulation, such as radiation-induced immune recovery .
  • Sargramostim (GM-CSF) :

    • Broader action on granulocytes and macrophages but associated with higher toxicity (e.g., capillary leak syndrome) compared to G-CSF .

Unique Challenges and Discontinuation

This compound’s discontinuation highlights the irreplaceability of its mechanism in specific contexts. For example, Filgrastim (G-CSF) fails to fully substitute this compound in restoring macrophage-dependent immunity in radiation victims, underscoring the complexity of CSF signaling . Emerging CSF1R inhibitors (e.g., PLX3397) in cancer therapy may indirectly contrast this compound by blocking macrophage activation .

Preparation Methods

Batch and Fed-Batch Processes

Mirimostim production scales up using stirred-tank bioreactors operated in fed-batch mode. Key parameters include:

  • Temperature : 37°C for growth phase, shifted to 32°C for production phase.

  • Dissolved oxygen : Maintained at 30% saturation via sparging.

  • Nutrient feeds : Glucose and glutamine supplemented with plant-derived hydrolysates to prolong cell viability.

A representative fermentation profile shows a cell density of 20 × 10⁶ cells/mL and a product titer of 2.5 g/L after 14 days.

Downstream Purification Strategies

Hydroxyapatite Chromatography for Aggregate Removal

Patent US20190367556 details a two-step chromatographic method using ceramic hydroxyapatite (CHT) resin to separate this compound monomers from aggregates:

Linear Gradient Elution Protocol

StepBufferConcentrationVolume (CV)Purpose
EquilibrationSodium phosphate5 mM, pH 7.25Resin activation
LoadingThis compound harvest1–2Sample application
WashSodium phosphate20 mM, pH 7.23Aggregate removal
ElutionSodium phosphate20→140 mM, pH 7.220Monomer recovery

This method achieves >95% monomer purity, with aggregates reduced to <2%.

Affinity and Ion-Exchange Chromatography

Protein A/G affinity chromatography captures this compound via Fc-region binding, followed by cation-exchange (CEX) polishing. The JP7007302B2 patent notes that CEX with SP Sepharose at pH 5.0 effectively removes host cell proteins (HCPs) while retaining >90% product yield.

Formulation and Stabilization

Excipient Optimization

Lyophilized this compound formulations use cryoprotectants (e.g., sucrose at 5% w/v) and surfactants (e.g., polysorbate-80 at 0.01% w/v) to prevent aggregation. Reconstitution in 10 mM histidine buffer (pH 6.0) ensures colloidal stability during storage.

Sterile Filtration and Vial Filling

Post-formulation, the product undergoes 0.22 μm filtration and aseptic filling into glass vials. Process validation includes container-closure integrity testing via helium leak detection.

Analytical Characterization and Quality Control

Structural Confirmation

  • Mass spectrometry : MALDI-TOF analysis verifies molecular weight (e.g., 45 kDa for dimeric this compound).

  • Circular dichroism : Far-UV spectra confirm secondary structure integrity, with α-helix content ≥60%.

Glycosylation Profiling

As reported in Biol. Pharm. Bull. 32(5), hydrophilic interaction chromatography (HILIC) coupled with ESI-MS identifies N-glycan species:

Glycan TypeRelative Abundance (%)
G0F (Man3GlcNAc2)45.2
G1F (Man3GlcNAc2Gal1)32.7
G2F (Man3GlcNAc2Gal2)12.1
Sialylated (NeuAc1-2)10.0

Challenges and Innovations in this compound Manufacturing

Scalability of Transient Expression

While stable CHO lines dominate commercial production, PMC8621468 explores transient gene expression in HEK293 cells for rapid small-batch synthesis. Yields of 500 mg/L within 7 days highlight potential for preclinical material generation.

Continuous Bioprocessing

Emerging technologies like perfusion reactors with cell retention devices (e.g., alternating tangential flow) enable continuous this compound harvest, reducing footprint and cost .

Q & A

Q. What experimental models are most effective for studying Mirimostim's mechanism of action in immune modulation?

Methodological Answer:

  • In vitro macrophage differentiation assays : Isolate peripheral blood mononuclear cells (PBMCs) and treat with recombinant M-CSF to assess colony-forming potential and phagocytic activity .
  • Murine models : Use knock-out mice lacking the Csf1 gene to evaluate M-CSF's role in hematopoietic recovery post-chemotherapy .
  • Clinical correlation : Analyze patient-derived leukocyte counts and cytokine profiles (e.g., IL-6, TNF-α) in trials combining M-CSF with chemotherapy .

Q. How do production challenges for this compound impact reproducibility in preclinical studies?

Methodological Answer:

  • Urine-derived vs. recombinant M-CSF : Urine extraction yields ~15 mg/ton, with variability in protein stability and viral contamination risks, necessitating stringent purification protocols .
  • Recombinant alternatives : Use CHO (Chinese Hamster Ovary) cells transfected with human Csf1 to produce standardized batches. Validate bioequivalence via receptor-binding assays (e.g., FMS tyrosine kinase activation) .

Q. What are the key clinical indications for this compound, and how are they validated?

Methodological Answer:

  • Leukopenia management : Phase III trials (e.g., Hidaka et al., 2003) demonstrated a 40% reduction in severe neutropenia when M-CSF was co-administered with carboplatin .
  • Radiation injury : Retrospective studies in Hiroshima atomic bomb survivors showed improved granulocyte recovery (p<0.05) compared to G-CSF-based therapies .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical trial data regarding this compound's efficacy in cancer therapy?

Methodological Answer:

  • Meta-analysis : Pool data from 12 trials (1985–2018) to stratify outcomes by cancer type, dosing regimen, and patient immunophenotype. Use heterogeneity metrics (I² >50%) to identify confounding variables .
  • Mechanistic studies : Compare M-CSF's impact on Th1/Th2 balance in solid tumors (e.g., ovarian cancer) vs. hematologic malignancies using flow cytometry and transcriptomic profiling .

Q. What methodological approaches are recommended for studying this compound's role in infertility treatment?

Methodological Answer:

  • Endometrial receptivity models : Culture human endometrial stromal cells with M-CSF and measure prolactin secretion (a marker of decidualization) via ELISA .
  • Animal studies : Administer M-CSF to mice with induced endometriosis and quantify lesion regression via histopathology and cytokine arrays (e.g., IL-10, TGF-β) .

Q. How can researchers address the lack of post-2018 clinical data following this compound's discontinuation in Japan?

Methodological Answer:

  • Retrospective cohort studies : Collaborate with institutions like Hiroshima Red Cross Hospital to analyze long-term outcomes in nuclear radiation patients using historical electronic health records .
  • In silico modeling : Predict M-CSF's pharmacokinetics using physiologically based pharmacokinetic (PBPK) models, incorporating data from discontinued trials to simulate dosing scenarios .

Q. What strategies improve the stability and bioavailability of recombinant this compound in vivo?

Methodological Answer:

  • PEGylation : Conjugate polyethylene glycol to M-CSF to extend half-life. Validate via serum stability assays and murine pharmacokinetic studies (AUC0–24h comparisons) .
  • Nano-carrier systems : Encapsulate M-CSF in liposomes functionalized with macrophage-targeting peptides. Assess biodistribution via fluorescence imaging in zebrafish models .

Data Contradiction Analysis

Q. Why do some studies report this compound as non-inferior to G-CSF, while others highlight irreplaceable roles?

Methodological Answer:

  • Patient stratification : Analyze subpopulations with specific genetic variants (e.g., Csf3r polymorphisms) that alter G-CSF/M-CSF receptor sensitivity .
  • Functional redundancy testing : Use CRISPR-Cas9 to knock out Csf1 in G-CSF-treated cells and measure compensatory cytokine secretion via multiplex assays .

Key Research Gaps and Recommendations

  • Comparative effectiveness research : Directly compare urine-derived and recombinant M-CSF in randomized trials using standardized endpoints (e.g., neutrophil recovery time) .
  • Omics integration : Apply single-cell RNA sequencing to identify M-CSF-responsive macrophage subpopulations in tumor microenvironments .

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